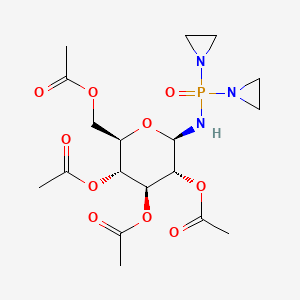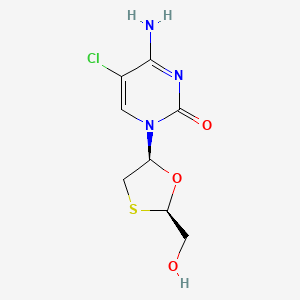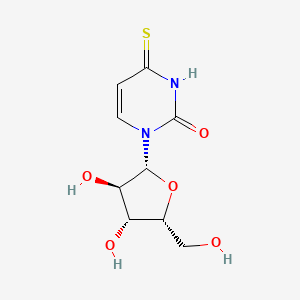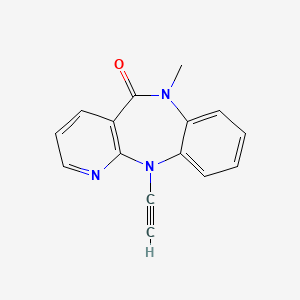
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- is a complex organic compound that features a phosphinic amide group bonded to a glucopyranosyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- typically involves multiple steps:
Formation of the Phosphinic Amide Group: This step involves the reaction of a phosphinic acid derivative with an amine to form the phosphinic amide.
Introduction of the Aziridinyl Groups: Aziridines are introduced through nucleophilic substitution reactions, where aziridine rings are formed by reacting with suitable electrophiles.
Attachment of the Glucopyranosyl Moiety: The glucopyranosyl group is introduced via glycosylation reactions, where a protected glucopyranosyl donor reacts with the phosphinic amide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic amide to phosphine.
Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the aziridinyl groups.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted aziridines.
Wissenschaftliche Forschungsanwendungen
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The aziridinyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The glucopyranosyl moiety may enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphinic amide derivatives: Compounds with similar phosphinic amide groups but different substituents.
Aziridinyl compounds: Molecules containing aziridine rings.
Glucopyranosyl derivatives: Compounds with glucopyranosyl groups attached to different functional groups.
Uniqueness
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- is unique due to the combination of its phosphinic amide, aziridinyl, and glucopyranosyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
155919-84-9 |
|---|---|
Molekularformel |
C18H28N3O10P |
Molekulargewicht |
477.4 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[bis(aziridin-1-yl)phosphorylamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H28N3O10P/c1-10(22)27-9-14-15(28-11(2)23)16(29-12(3)24)17(30-13(4)25)18(31-14)19-32(26,20-5-6-20)21-7-8-21/h14-18H,5-9H2,1-4H3,(H,19,26)/t14-,15-,16+,17-,18-/m1/s1 |
InChI-Schlüssel |
DJTZQTMPNDHQIR-UYTYNIKBSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NP(=O)(N2CC2)N3CC3)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)NP(=O)(N2CC2)N3CC3)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[2-(4-methylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12782659.png)










